![molecular formula C12H13ClFNO B1417841 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one CAS No. 1082545-19-4](/img/structure/B1417841.png)
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Vue d'ensemble
Description
“1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one” is a chemical compound with the molecular formula C12H13ClFNO and a molecular weight of 241.69 . It is used for research purposes .
Molecular Structure Analysis
The molecule consists of a piperidin-4-one ring . The piperidin-4-one ring exhibits a distorted chair conformation .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a predicted boiling point of 333.7° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The refractive index is predicted to be n20D 1.56 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : A study by Reese and Thompson (1988) described the synthesis of 1-arylpiperidin-4-ones, including derivatives with 2-fluorophenyl and 4-chlorophenyl groups, similar in structure to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one" (Reese & Thompson, 1988).
Crystal Structure Analysis : Ribet et al. (2005) conducted a conformational analysis and crystal structure study of a compound structurally similar to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", providing insights into its solid and solution conformations (Ribet et al., 2005).
Pharmacological Applications
Cancer Treatment : A derivative of "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one" was investigated for its potential in treating cancer due to its ability to inhibit Aurora A, an enzyme involved in cell cycle regulation (ヘンリー,ジェームズ, 2006).
Antimicrobial Activity : Kumar et al. (2008) discovered antimycobacterial properties in spiro-piperidin-4-ones, a class of compounds which includes derivatives of "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", showing promise in treating tuberculosis (Kumar et al., 2008).
Neurological Research : A study by Berridge et al. (1993) on the synthesis of fluorine-18 labeled analogs of neurotoxic compounds involved derivatives structurally related to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", offering insights into the mechanisms of neurotoxicity (Berridge et al., 1993).
Anticonvulsant Properties : Georges et al. (1989) analyzed anticonvulsant drugs with structures similar to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", contributing to the understanding of the structural and electronic properties of such compounds (Georges et al., 1989).
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQLODBMKKLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



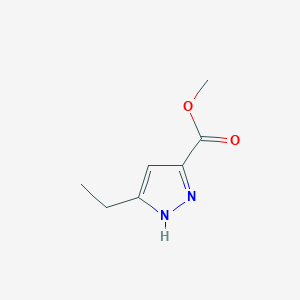
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)

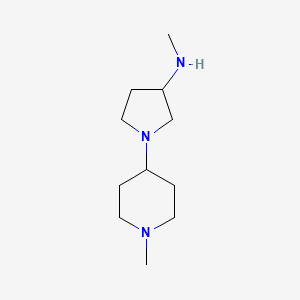
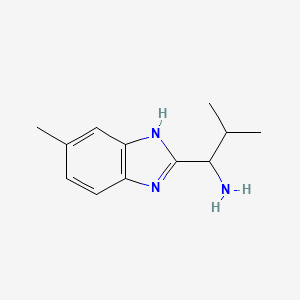
![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
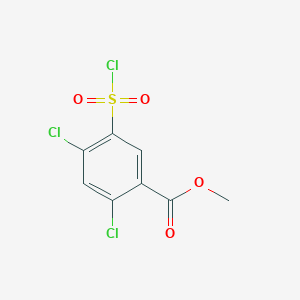
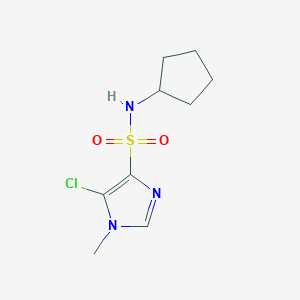

![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)
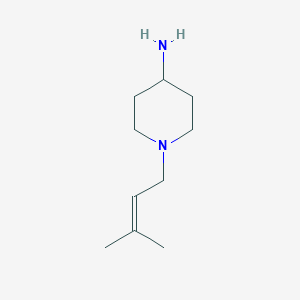
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)